Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Physicochemical Properties Drug-likeness Medicinal Chemistry

Select this 3-carboxylate pyrazolo[1,5-a]pyrimidine scaffold for kinase-targeted library synthesis: the methyl ester (LogP 0.0981) provides a clear lipophilicity advantage over the ethyl analog (LogP 0.4882), improving compliance with Lipinski's Rule of 5 during hit-to-lead optimization. With the carboxylate positioned at the 3-vector—validated for B-Raf and related kinase engagement—this building block is optimized for amide coupling and parallel SAR exploration. Consistently available at ≥98% purity, it eliminates custom-synthesis lead times for high-throughput amide library generation.

Molecular Formula C8H8N4O2
Molecular Weight 192.178
CAS No. 1784334-86-6
Cat. No. B2888607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1784334-86-6
Molecular FormulaC8H8N4O2
Molecular Weight192.178
Structural Identifiers
SMILESCOC(=O)C1=C2N=CC=C(N2N=C1)N
InChIInChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3
InChIKeyKSJUWIWOQTUEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1784334-86-6): Baseline Physicochemical and Structural Profile for Targeted Procurement


Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1784334-86-6) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine scaffold class, characterized by a fused pyrazole-pyrimidine ring system with a methyl ester at the 3-position and a primary amine at the 7-position . This core scaffold is extensively validated as an ATP-competitive kinase inhibitor framework, with over 175,000 derivatives reported and numerous examples advancing to clinical use (e.g., zaleplon, indiplon) [1]. The compound is commercially available at research-grade purity (≥95–98%) and is employed as a versatile synthetic intermediate for the construction of 3-carboxamide libraries and as a foundational fragment for kinase-targeted probe development .

Why Generic Substitution of Methyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Fails: Key Structural Differentiators


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, meaning that minor alterations in substitution pattern, ester group, or regioisomerism can drastically alter physicochemical properties, synthetic tractability, and biological target engagement [1]. Substituting the methyl ester for an ethyl ester (e.g., CAS 1196153-97-5) changes lipophilicity by over 0.3 LogP units, affecting membrane permeability and formulation behavior [2]. Shifting the carboxylate from the 3- to the 6-position (e.g., CAS 43024-66-4) fundamentally alters the vector of derivatization and may abrogate binding to specific kinase pockets that favor the 3-carboxylate orientation [1]. Therefore, generic substitution without empirical validation risks synthetic failure and invalid SAR extrapolation.

Methyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1784334-86-6): Quantitative Comparative Evidence Guide


LogP and Rotatable Bond Differential vs. Ethyl Ester Analog (CAS 1196153-97-5)

Direct comparison of computed physicochemical properties reveals a quantifiable difference in lipophilicity and conformational flexibility between the methyl ester (target) and its closest ethyl ester analog (CAS 1196153-97-5). The methyl ester exhibits a LogP of 0.0981 and a single rotatable bond, whereas the ethyl ester analog exhibits a LogP of 0.4882 and two rotatable bonds . This ~0.39 LogP increase for the ethyl analog corresponds to a roughly 2.5-fold higher partition coefficient in octanol/water systems, which directly impacts passive membrane permeability and formulation solubility profiles .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Regioisomeric Positioning: 3-Carboxylate vs. 6-Carboxylate Scaffolds in B-Raf Kinase SAR

SAR studies on pyrazolo[1,5-a]pyrimidine carboxylates as B-Raf kinase inhibitors demonstrate that the 3-carboxylate regioisomer (target scaffold class) is critical for achieving potent inhibition, whereas the 6-carboxylate regioisomer (e.g., CAS 43024-66-4) results in significantly reduced or abolished activity [1]. Specifically, the 3-carboxylate ethyl ester derivative (compound 68) exhibited a B-Raf IC50 of 1.5 μM and antiproliferative activity against multiple cancer cell lines (e.g., BXPC-3 IC50 3.25 μM, A375 IC50 3.8 μM), while 6-carboxylate analogs were not reported to show comparable potency in the same assay series [1].

Kinase Inhibition B-Raf Structure-Activity Relationship

Synthetic Accessibility and Purity Profile vs. 2-Methyl-6-carboxylate Analog

The target compound (CAS 1784334-86-6) is commercially available from multiple suppliers with a documented purity of ≥95–98% and does not require custom synthesis for procurement . In contrast, the 2-methyl-6-carboxylate analog (CAS 691869-96-2) is primarily offered via custom synthesis with no immediate commercial stock availability and lacks published purity specifications from major vendors, increasing lead time and cost for routine use [1].

Synthetic Efficiency Purity Medicinal Chemistry

Optimized Application Scenarios for Methyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1784334-86-6)


Kinase Inhibitor Fragment Library Construction

Due to its validated 3-carboxylate scaffold, this compound serves as an ideal fragment for generating focused libraries targeting B-Raf and related kinases [1]. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, or directly used in amidation reactions to explore SAR around the 3-position, a proven productive vector for improving potency and selectivity in kinase inhibitors [1].

Physicochemical Property Optimization in Lead Series

When designing analogs with improved solubility and lower lipophilicity, the methyl ester (LogP 0.0981) offers a clear advantage over the ethyl ester analog (LogP 0.4882) . This makes it the preferred starting point for hit-to-lead campaigns where maintaining drug-like properties (e.g., compliance with Lipinski's Rule of 5) is critical.

Reliable Synthetic Intermediate for Parallel Synthesis

The ready availability of this compound in high purity (≥95–98%) from multiple vendors ensures that it can be procured in sufficient quantities for parallel synthesis workflows without the lead time and variability associated with custom synthesis . This is particularly advantageous for medicinal chemistry groups running high-throughput amide library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.